

Technical Guide: Synthesis and Characterization of 3-Chloropropane-1-sulfonamide

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Compound of Interest

Compound Name: 3-Chloropropane-1-sulfonamide

CAS No.: 35578-28-0

Cat. No.: B1601310

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Executive Summary

3-Chloropropane-1-sulfonamide (CAS: 35578-28-0) is a bifunctional aliphatic building block utilized in medicinal chemistry and agrochemical synthesis.^{[1][2]} Characterized by a terminal alkyl chloride and a primary sulfonamide moiety, it serves as a "dual-warhead" intermediate. The sulfonamide group provides a stable polar anchor or pharmacophore, while the alkyl chloride allows for subsequent nucleophilic substitution (e.g., cyclization to sultams or coupling with amines).

This guide details the synthesis, characterization, and handling of **3-chloropropane-1-sulfonamide**, designed for researchers requiring high-purity intermediates for drug development pipelines.

Part 1: Strategic Utility & Chemical Identity

Chemical Structure & Properties

The molecule consists of a propyl chain terminated by an electron-withdrawing sulfonyl group () and a reactive chlorine atom.

Property	Data	Source/Method
IUPAC Name	3-Chloropropane-1-sulfonamide	PubChem
CAS Number	35578-28-0	Chemical Abs.[2]
Formula		Stoichiometry
Molecular Weight	157.62 g/mol	Calculated
LogP	~0.1 - 0.4	Computed (XLogP3)
Physical State	White crystalline solid or waxy solid	Analogous Sulfonamides
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water	Polarity Analysis

Synthetic Applications

- **Sultam Formation:** Under basic conditions (e.g., NaH/THF), the sulfonamide nitrogen can displace the terminal chloride to form propane-1,3-sultam, a cyclic sulfonamide used in chiral auxiliaries.
- **Linker Chemistry:** The chloride can be displaced by thiols or amines to create sulfonamide-tethered ligands.
- **Enzyme Inhibition:** The primary sulfonamide group () is a classic carbonic anhydrase binding motif.

Part 2: Synthesis Pathways

The most robust synthetic route involves the ammonolysis of 3-chloropropanesulfonyl chloride. This method offers high yields and simplified workup compared to oxidative chlorination of thiols.

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at the sulfur atom (addition-elimination mechanism). Ammonia attacks the electrophilic sulfur, displacing the chloride ion.

- Nucleophilic Attack:

attacks the
center.

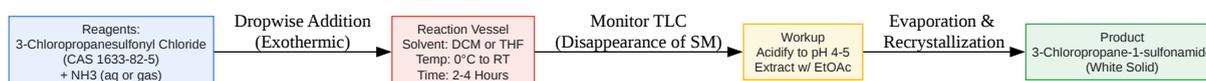
- Elimination: The

leaving group is expelled.

- Deprotonation: Excess ammonia scavenges the resulting

to form ammonium chloride (
).

Reaction Scheme Visualization



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Figure 1: Step-by-step synthetic workflow for the ammonolysis of sulfonyl chloride.

Part 3: Detailed Experimental Protocol

Safety Warning: 3-Chloropropanesulfonyl chloride is a lachrymator and corrosive. Ammonia is toxic.^{[2][3]} Perform all operations in a functioning fume hood.

Materials

- Precursor: 3-Chloropropanesulfonyl chloride (1.0 eq) [Commercially available or synthesized from 1-bromo-3-chloropropane].

- Reagent: Ammonium hydroxide (28-30% in water) OR Ammonia gas (anhydrous).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Base (Optional): Triethylamine (if using anhydrous conditions).

Procedure (Aqueous Ammonia Route)

This biphasic method is preferred for ease of handling.

- Preparation: Dissolve 3-chloropropanesulfonyl chloride (10 mmol, 1.77 g) in DCM (20 mL). Cool the solution to 0°C in an ice bath.
- Ammonolysis: Slowly add Ammonium Hydroxide (28%, 50 mmol, 5 eq) dropwise over 15 minutes.
 - Note: The reaction is exothermic. Maintain temperature < 10°C to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2–4 hours.
 - Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (high R_f) should disappear; product (lower R_f) appears.
- Workup:
 - Separate the organic layer.
 - Extract the aqueous layer with fresh DCM (2 x 10 mL).
 - Combine organic layers and wash with 1N HCl (to remove excess ammonia) followed by Brine.
 - Dry over anhydrous , filter, and concentrate under reduced pressure.

- Purification: The crude residue is usually pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Critical Control Points

- Temperature: Do not heat above 40°C during the reaction. High heat can cause the sulfonamide nitrogen to displace the terminal chloride (intramolecular cyclization), forming propane-1,3-sultam.
- Stoichiometry: Excess ammonia (at least 2.5 eq) is required to neutralize the HCl generated.

Part 4: Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the sulfonyl group and the chlorine atom creates a distinct splitting pattern.

Predicted

¹H NMR (400 MHz,

or

):

Position	Chemical Shift ()	Multiplicity	Integration	Assignment
	4.5 - 7.0 ppm	Broad Singlet	2H	Sulfonamide protons (exchangeable). Shift varies by solvent.
C3-H	3.65 - 3.75 ppm	Triplet ()	2H	(Deshielded by Cl)
C1-H	3.15 - 3.25 ppm	Triplet ()	2H	(Deshielded by Sulfonyl)
C2-H	2.20 - 2.35 ppm	Multiplet (Quintet)	2H	Central

Infrared Spectroscopy (FT-IR)

- Sulfonamide N-H Stretch: Doublet around 3350 and 3260

(Asymmetric/Symmetric).

- Sulfonyl (

): Strong bands at ~1320

(asymmetric) and ~1160

(symmetric).

- Alkyl C-H: 2950-2850

Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive or Negative mode).
- Observed Mass:
 - Positive Mode (): 158.0 (approx). Look for the characteristic Chlorine isotope pattern (ratio of 3:1).
 - Negative Mode (): 156.0. Sulfonamide protons are acidic ().

Part 5: Safety & Handling

Alkylating Potential

While less reactive than mustard gases, the 3-chloropropyl moiety is an alkylating agent.

- Risk: Potential DNA alkylation or protein modification.
- Control: Wear double nitrile gloves. Decontaminate glassware with a dilute NaOH solution to hydrolyze trace alkyl chlorides before washing.

Sulfonamide Sensitivity

- Risk: Severe irritation to eyes and skin.^{[2][4]} Potential allergen for individuals with sulfonamide ("sulfa drug") hypersensitivity.
- First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.

References

- PubChem Compound Summary. "**3-Chloropropane-1-sulfonamide** (CID 13614818)."^[2] National Center for Biotechnology Information. [Link](#)^[2]

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- General Synthesis of Sulfonamides: "Reaction of sulfonyl chlorides with amines (Schotten-Baumann conditions)." Organic Chemistry Portal. [Link](#)
- Safety Data: "1-Bromo-3-chloropropane (Structural Analog) Safety Data Sheet." Fisher Scientific. [Link](#)

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